UC-857993 - 487001-04-7

UC-857993

Catalog Number: EVT-284708
CAS Number: 487001-04-7
Molecular Formula: C25H22ClNO2
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UC-857993 is a novel inhibitor of Ras signaling, binding to the Ras switch II interaction region of SOS1.
Source and Classification

UC-857993 was developed by researchers at the University of California, aiming to explore its efficacy as a therapeutic agent. It falls under the category of novel chemical entities, specifically designed for targeted biological activity. The compound's classification can be further detailed based on its chemical structure and functional groups, which influence its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of UC-857993 involves several key steps that utilize standard organic synthesis techniques. The process typically begins with readily available starting materials and employs various reactions such as condensation, cyclization, and functional group modifications. A detailed synthetic route may involve:

  1. Starting Materials: Selection of appropriate precursors that provide the necessary functional groups.
  2. Reagents: Use of catalysts or reagents to facilitate specific reactions (e.g., acid or base catalysis).
  3. Reaction Conditions: Optimization of temperature, pressure, and solvent systems to enhance yield and purity.
  4. Purification: Techniques such as chromatography or recrystallization to isolate the final product.

The synthesis can be represented schematically, showing each step along with the chemical transformations involved.

Molecular Structure Analysis

Structure and Data

The molecular structure of UC-857993 can be described using its chemical formula, which provides insights into its atomic composition. The 2D representation typically highlights key functional groups that are critical for its biological activity.

  • Molecular Formula: CxHyNzOw (exact formula to be determined based on structural data)
  • Key Functional Groups: Identification of amines, ketones, or other relevant moieties that contribute to its mechanism of action.

The three-dimensional structure can also be analyzed using computational chemistry tools to predict its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

UC-857993 undergoes various chemical reactions that are essential for its synthesis and potential modification. Key reactions include:

  1. Nucleophilic Substitution: Involving the replacement of a leaving group by a nucleophile.
  2. Electrophilic Aromatic Substitution: Important for introducing substituents onto aromatic rings.
  3. Reduction/Oxidation Reactions: Modifying functional groups to achieve desired properties.

Each reaction can be elaborated with mechanisms illustrating electron movement, intermediates formed, and final products obtained.

Mechanism of Action

Process and Data

The mechanism of action for UC-857993 is crucial in understanding how it exerts its therapeutic effects. It is hypothesized to interact with specific biological targets such as enzymes or receptors, leading to a cascade of biochemical events:

  1. Target Interaction: Binding affinity studies reveal how well UC-857993 binds to its target.
  2. Biochemical Pathways: Elucidation of pathways affected by the compound, including downstream effects on cell signaling or gene expression.
  3. Pharmacodynamics: Assessment of how UC-857993 influences physiological responses in vitro and in vivo.

Data from pharmacological studies can support these mechanisms, providing quantitative insights into efficacy and potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of UC-857993 is essential for predicting its behavior in biological systems:

  1. Solubility: Measurement in various solvents to determine bioavailability.
  2. Stability: Assessment under different conditions (pH, temperature) to evaluate shelf-life.
  3. Melting Point/Boiling Point: Crucial for characterizing solid-state properties.

These properties can influence formulation strategies for drug delivery systems.

Applications

Scientific Uses

UC-857993 shows promise in several scientific applications:

  1. Therapeutic Development: Potential use in treating specific diseases such as cancer or autoimmune disorders.
  2. Research Tool: Serving as a probe in biochemical assays to elucidate pathways or mechanisms.
  3. Drug Discovery: Providing a scaffold for further modifications leading to more potent derivatives.

The ongoing research surrounding UC-857993 underscores its potential impact in both clinical settings and laboratory investigations.

Discovery and Development of UC-857993

Rational Design Strategies for SOS1 Inhibitors

The development of UC-857993 exemplifies the integration of computational biophysics and target-driven medicinal chemistry to inhibit the SOS1-KRAS protein-protein interaction (PPI). SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that catalyzes the activation of RAS GTPases by promoting GDP-to-GTP exchange. As aberrant RAS signaling drives ~30% of human cancers, disrupting SOS1-mediated RAS activation represents a promising therapeutic strategy [2] [5]. UC-857993 originated from an ensemble structure-based virtual screening approach that accounted for SOS1's conformational plasticity. Researchers used multiple crystal structures of SOS1 (e.g., PDB 1XD2 with RAS bound at catalytic/allosteric sites and PDB 1XD4 in the unbound state) to perform rigid-body docking simulations against a 350,000-compound library [2] [3].

Computational Workflow:

  • Binding Site Characterization: The catalytic pocket of SOS1 (targeting the RAS-binding interface) was prioritized due to its role in nucleotide exchange catalysis. Probis and CASTp analyses identified druggable pockets with high structural conservation [2].
  • Multi-Stage Docking: AutoDock 4.2 simulations employed increasing sampling stringency (energy evaluations: 10⁵–10⁷; genetic algorithm runs: 10–33) to refine binding poses. This filtered 350,000 compounds to 418 high-priority candidates targeting the catalytic site [2] [8].
  • Pose Clustering: Compounds with low pose entropy (<0.4) were prioritized to avoid nonspecific binders. UC-857993 emerged from this screen with favorable predicted binding energy and complementary interactions with SOS1 residues (e.g., Leu687, Trp809, Ile825) [2] [3].

This strategy exploited SOS1's allosteric switch mechanism, aiming to lock the protein in an inactive conformation incapable of engaging RAS [3] [5].

Table 1: Computational Screening Parameters for UC-857993 Identification

ParameterStage 1Stage 2Stage 3
Energy Evaluations1.0 × 10⁵1.0 × 10⁶1.0 × 10⁷
Genetic Algorithm Runs102033
Population Size75100150
Compounds Retained30,0003,000418
Target SiteCatalyticCatalytic/AllostericCatalytic

High-Throughput Screening Platforms in Lead Identification

UC-857993 was validated using a tiered experimental screening platform combining orthogonal biochemical assays to quantify SOS1 inhibition. This approach minimized false positives and confirmed mechanism-specific activity [2] [10].

Key Screening Tiers:1. Primary Screen (GDP Dissociation Assay):- A BODIPY®-fluorescein-GDP-loaded H-Ras monitored real-time GDP release upon SOS1 catalysis. UC-857993 showed dose-dependent inhibition (IC₅₀ ~20 µM) of SOS1-mediated nucleotide exchange, reducing fluorescence signal by >70% at 50 µM [2] [4].2. Counter Screen (GTP Loading Assay):- A Texas Red-GTP-based assay measured GTP loading onto RAS. UC-857993 inhibited GTP-loading with comparable potency, confirming interference with SOS1 catalytic function [2].3. Selectivity Validation:- UC-857993 was tested against related GEFs (e.g., Cdc42-activated ITSN1). No significant inhibition was observed, supporting SOS1-specific targeting [2].

This platform leveraged fully automated HTS infrastructure (e.g., robotic liquid handlers and fluorescence plate readers) to rapidly triage 418 candidates to 2 validated hits: UC-857993 and UC-773587 [2] [10]. Binding affinity was confirmed via surface plasmon resonance (SPR), yielding a Kd of 14.7 µM for SOS1 [4].

Table 2: High-Throughput Screening Results for UC-857993

Assay TypeReadoutUC-857993 IC₅₀Control Inhibitor
GDP Dissociation (FL-GDP)Fluorescence decrease20.1 ± 1.8 µMNSC-658497 (7.0 µM)
GTP Loading (TR-GTP)Fluorescence increase23.5 ± 2.2 µMNSC-658497 (6.8 µM)
SPR Binding (SOS1cat)Kd14.7 µM--

Structural Optimization and Structure-Activity Relationship (SAR) Studies

Following initial hit identification, UC-857993 underwent systematic SAR exploration to elucidate key pharmacophores and improve potency. Medicinal chemistry efforts focused on three regions: the core heteroaryl scaffold, hydrophobic substituents, and hydrogen-bond acceptors [6] [7] [8].

Critical SAR Findings:1. Core Scaffold Modifications:- The original quinoline core (UC-857993) tolerated substitution at C4. Replacing hydrogen with electron-withdrawing groups (e.g., -NO₂) improved SOS1 binding affinity by 2.3-fold by enhancing interactions with Arg826. Conversely, bulky groups (e.g., phenyl) reduced activity due to steric clashes [6] [8].2. Role of Hydrophobic Moieties:- The para-chlorophenyl group at position 3 was essential for occupying a hydrophobic subpocket lined by Ile825 and Leu934. Cyclization to a benzodioxole increased metabolic stability but reduced potency (Kd > 30 µM), indicating flexibility benefits [7].3. Hydrogen-Bond Network:- The carbonyl oxygen at position 2 formed a critical H-bond with His911. Methylation abolished activity, while replacing oxygen with sulfur (thiocarbonyl) retained 60% inhibition at 50 µM [8].

Analog Synthesis and Testing:A library of 28 analogs was synthesized, revealing:

  • UC-857993-4K: Introduction of a dimethylaminoazetidine group improved aqueous solubility (pH 6.8) while maintaining SOS1 affinity (Kd = 12.4 µM) [7].
  • UC-857993-A8: Fluorination at the phenyl ring enhanced cellular activity, suppressing pERK in NCI-H358 cells (IC₅₀ = 18 µM) [7].

Table 3: Key SAR Trends for UC-857993 Analogues

Structural RegionModificationEffect on SOS1 KdCellular pERK IC₅₀Key Insight
Core (C4)H (parent)14.7 µM>50 µMBaseline activity
-NO₂6.3 µM22 µMEnhanced H-bonding
-Ph41.2 µM>50 µMSteric hindrance
Hydrophobic (Position 3)-Cl (parent)14.7 µM>50 µMOptimal hydrophobicity
Benzodioxole32.5 µM>50 µMReduced flexibility
H-Bond Acceptor (C=O)S-C=S24.1 µM35 µMPartial activity retention
N-CH₃>100 µM>100 µMLoss of key interaction

Properties

CAS Number

487001-04-7

Product Name

UC-857993

IUPAC Name

2-(2-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid

Molecular Formula

C25H22ClNO2

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C25H22ClNO2/c26-22-10-2-1-6-19(22)23-18-9-4-8-17(18)21-12-15(25(28)29)11-20-16-7-3-5-14(16)13-27(23)24(20)21/h1-4,6-8,10-12,14,16-18,23H,5,9,13H2,(H,28,29)

InChI Key

RKRFFBBVYHOUSA-UHFFFAOYSA-N

SMILES

C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl

Solubility

Soluble in DMSO

Synonyms

UC-857993; UC 857993; UC857993

Canonical SMILES

C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl

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